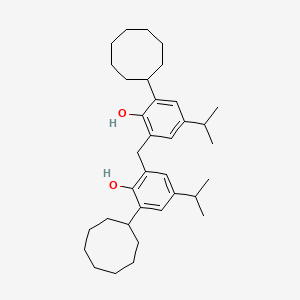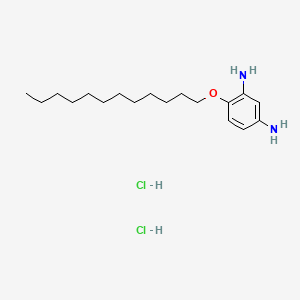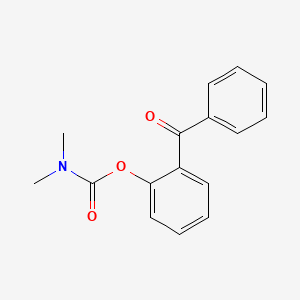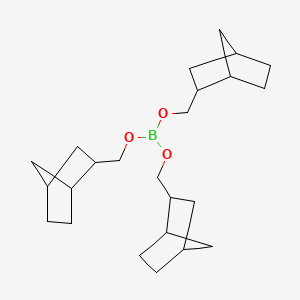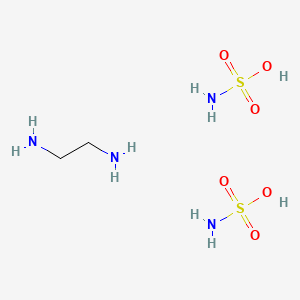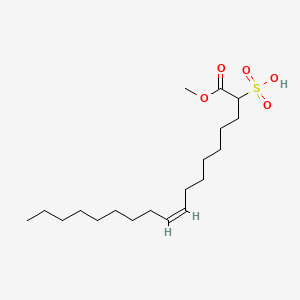
2-(4-Chloro-2-methylphenoxy)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with formaldehyde under acidic conditions, followed by cyclization to form the triazine ring. The reaction conditions typically include a temperature range of 60-80°C and a pH of around 4-5.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves the use of large-scale reactors where cyanamide and formaldehyde are continuously fed into the system. The reaction is carefully controlled to maintain optimal temperature and pH levels, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of triazine derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced triazine compounds.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学研究应用
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The compound can also interact with DNA, causing mutations or inhibiting replication.
相似化合物的比较
Similar Compounds
- 1,3,5-Triazine-2,4-diamine
- 1,3,5-Triazine-2,6-diamine
- 1,3,5-Triazine-2,4,6-triol
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its three amino groups, which provide multiple sites for chemical modification. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and materials.
属性
CAS 编号 |
36984-14-2 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13) |
InChI 键 |
DIQNVUMPQBMXFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


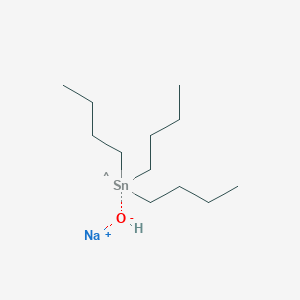
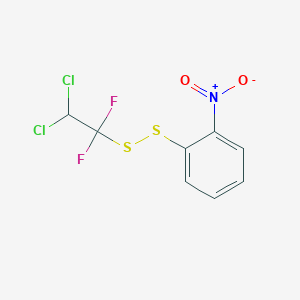

![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
